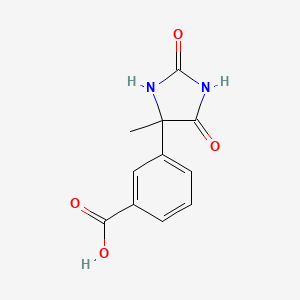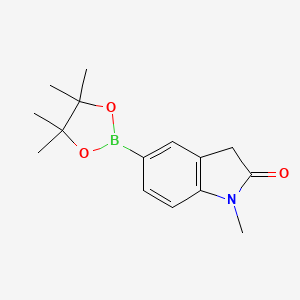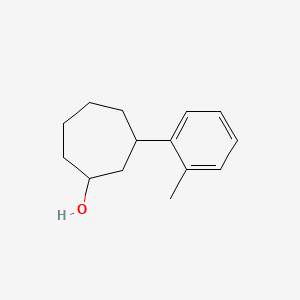
3-(2-Methylphenyl)cycloheptan-1-ol
Overview
Description
“3-(2-Methylphenyl)cycloheptan-1-ol” is a chemical compound with the CAS Number: 1340452-74-5 . It has a molecular weight of 204.31 .
Molecular Structure Analysis
The molecular formula of “3-(2-Methylphenyl)cycloheptan-1-ol” is C14H20O . The InChI code is 1S/C14H20O/c1-11-6-2-5-9-14(11)12-7-3-4-8-13(15)10-12/h2,5-6,9,12-13,15H,3-4,7-8,10H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Scientific Research Applications
Catalytic Aromatization and Chemical Transformations
Research on the aromatization of heptanes and cycloheptane over platinum-alumina catalysts showcases the transformation capabilities of cycloalkanes into aromatic compounds under specific conditions. This process, involving hydrogen at elevated temperatures, results in the formation of toluene alongside products from skeletal isomerization and dehydrocyclization. Such studies indicate the potential of catalytic methods in modifying the structure and properties of cycloalkane-based compounds for industrial applications (Pines & Nogueira, 1981).
Phosphorescent Materials for OLEDs
The synthesis and application of transition-metal phosphors with cyclometalating ligands, including those based on aromatic C-H and azolic N-H fragments, demonstrate the relevance of molecular design in developing high-efficiency phosphorescent materials for organic light-emitting diodes (OLEDs). This area of research emphasizes the role of chemical modifications in tuning photophysical properties and enhancing performance in optoelectronic devices (Chi & Chou, 2010).
Bioavailability and Metabolic Studies
Investigations into the bioavailability and metabolism of compounds, such as tea polyphenols, underscore the importance of understanding how chemical structures influence absorption, distribution, and excretion in biological systems. These studies reveal how modifications in molecular structure can significantly impact the therapeutic and nutritional effects of bioactive compounds (Clifford, van der Hooft, & Crozier, 2013).
Supramolecular Chemistry and Cyclodextrins
The utilization of cyclodextrins in forming inclusion complexes highlights the potential of supramolecular chemistry in enhancing the properties of guest molecules through non-covalent interactions. Such research illustrates the versatility of cyclodextrins in applications ranging from drug delivery to environmental protection, showcasing the broad applicability of molecular encapsulation and modification techniques (Valle, 2004).
Anticarcinogenicity of Organotin(IV) Complexes
The exploration of organotin(IV) complexes in anticarcinogenic and toxicological studies provides an example of how specific chemical modifications can lead to compounds with significant biological activity. This research domain emphasizes the role of chemical structure in determining the biological efficacy and potential therapeutic applications of synthetic compounds (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
properties
IUPAC Name |
3-(2-methylphenyl)cycloheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-11-6-2-5-9-14(11)12-7-3-4-8-13(15)10-12/h2,5-6,9,12-13,15H,3-4,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWLGIXNRGBAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrazolo[1,5-B]pyridazine-2-carboxylic acid](/img/structure/B1427354.png)
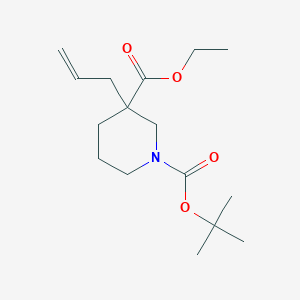

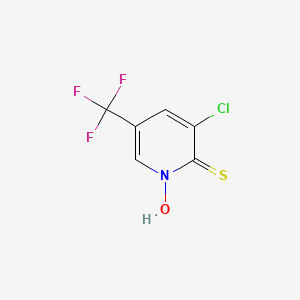

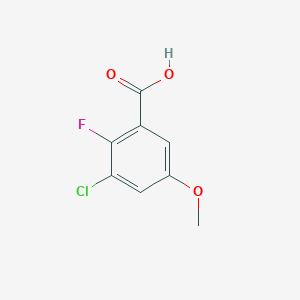
![3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1427365.png)
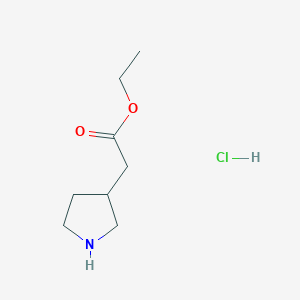

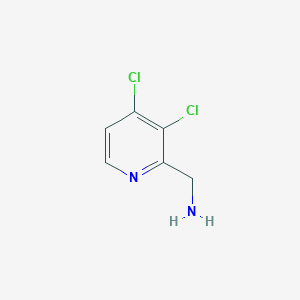

![3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1427373.png)
